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(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include copper sulfate and sodium ascorbate, which act as the catalyst and reducing agent, respectively .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or interacting with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar stability and reactivity but different substitution patterns on the ring.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group attached to the triazole ring, used in similar applications.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methanesulfonamide group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Biological Activity
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring with a methanesulfonamide group, which is known to enhance its biological properties. The molecular formula is C5H8N4O2S, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Antitumor Activity : It has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer drug.
- Enzyme Inhibition : Notably, it acts as an inhibitor for certain enzymes, which is crucial for therapeutic applications.
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Interaction : The triazole ring facilitates binding to the active sites of enzymes, inhibiting their activity.
- Cellular Uptake : Its structural properties enhance cellular permeability, allowing for effective intracellular action.
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that:
- Substituents on the Triazole Ring : Variations in substituents can enhance or reduce biological activity.
- Sulfonamide Group Modifications : Altering the sulfonamide moiety can affect the compound's pharmacological profile.
Antitumor Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 46 nM against MCF-7 human breast tumor cells. This suggests potent anticancer properties comparable to established chemotherapeutic agents like paclitaxel and vincristine .
Enzyme Inhibition
In vitro studies have demonstrated that this compound inhibits carbonic anhydrase II with moderate efficacy. This enzyme plays a crucial role in physiological processes such as acid-base balance and carbon dioxide transport .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Amino-Triazole | Amino group at position 4 | Enhanced antibacterial properties |
5-Trifluoromethyl-Triazole | Trifluoromethyl substituent at position 5 | Increased lipophilicity and bioavailability |
Benzyl-Triazole | Benzyl group substitution | Antiproliferative activity |
This table illustrates how structural variations impact biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C4H8N4O2S |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10) |
InChI Key |
JORRZGUVKWOPAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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